molecular formula C11H7ClFNO B6414689 2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261912-91-7

2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6414689
CAS RN: 1261912-91-7
M. Wt: 223.63 g/mol
InChI Key: DHUNWBYJNSOQQZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) is a synthetic compound which has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 247.58 g/mol and a melting point of 130-131°C. It is soluble in water, ethanol, and methanol, and is insoluble in nonpolar solvents. Its structure consists of a phenyl ring with a chlorine atom, a fluorine atom, and a hydroxyl group attached to the 4-position of the pyridine ring.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) is not yet fully understood. However, it is believed to interact with proteins in the body to affect their activity. It is also thought to interact with other molecules in the body, such as enzymes, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) are not yet fully understood. However, it is known to interact with proteins in the body to affect their activity. It is also known to interact with other molecules in the body, such as enzymes, to affect their activity. It is believed to have an effect on the metabolism of certain compounds, such as sugars and lipids.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and has a low melting point, making it easy to handle. It is also soluble in a variety of solvents, making it easy to work with. However, it is also relatively expensive, and its reactivity can be unpredictable, making it difficult to work with.

Future Directions

Future research into 2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) could focus on understanding its mechanism of action and its biochemical and physiological effects. It could also be used to develop new compounds for use in pharmaceuticals and agrochemicals. Additionally, further research could be done to improve its synthesis and to explore its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) can be synthesized by a two-step reaction. In the first step, 3-chloro-5-fluorophenol is reacted with pyridine in the presence of a base, such as potassium carbonate, to form the desired product. In the second step, the product is then reacted with a reducing agent, such as sodium borohydride, to reduce the pyridine ring to the desired hydroxylated form.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-4-hydroxypyridine (95%) has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUNWBYJNSOQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692605
Record name 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one

CAS RN

1261912-91-7
Record name 2-(3-Chloro-5-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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